molecular formula C19H23N5O4S B2745162 5-[(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)sulfonyl]-2-methoxybenzamide CAS No. 2034470-80-7

5-[(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)sulfonyl]-2-methoxybenzamide

Cat. No.: B2745162
CAS No.: 2034470-80-7
M. Wt: 417.48
InChI Key: CKALPIRWSGRARF-UHFFFAOYSA-N
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Description

5-[(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)sulfonyl]-2-methoxybenzamide is a complex organic compound that features a unique combination of functional groups, including a piperazine ring, a sulfonyl group, and a methoxybenzamide moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)sulfonyl]-2-methoxybenzamide typically involves a multi-step process. One common method includes the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . This reaction forms the cyclopenta[c]pyridazine core, which is then further functionalized to introduce the piperazine and sulfonyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the functional groups and to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-[(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)sulfonyl]-2-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the methoxybenzamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.

Scientific Research Applications

5-[(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)sulfonyl]-2-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)sulfonyl]-2-methoxybenzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For instance, it may act as an inhibitor of protein kinases, which play a crucial role in cell signaling and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)sulfonyl]-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific applications.

Properties

IUPAC Name

5-[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl]sulfonyl-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O4S/c1-28-17-6-5-14(12-15(17)19(20)25)29(26,27)24-9-7-23(8-10-24)18-11-13-3-2-4-16(13)21-22-18/h5-6,11-12H,2-4,7-10H2,1H3,(H2,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKALPIRWSGRARF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C4CCCC4=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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